2-Phenoxypyrimidine-5-carboxylic acid is a chemical compound characterized by its unique molecular structure that includes a pyrimidine ring substituted with a phenoxy group and a carboxylic acid functional group. This compound is part of the broader family of pyrimidine derivatives, which are significant in various fields such as medicinal chemistry and agrochemicals.
2-Phenoxypyrimidine-5-carboxylic acid can be synthesized through various chemical methods, often involving the modification of existing pyrimidine derivatives. It is not widely available commercially but can be obtained through specialized chemical suppliers or synthesized in laboratory settings.
This compound falls under the category of heterocyclic compounds, specifically pyrimidines, which are six-membered rings containing nitrogen atoms. It is also classified as a carboxylic acid due to the presence of the carboxyl group (-COOH).
The synthesis of 2-Phenoxypyrimidine-5-carboxylic acid can be achieved through several methods, including:
The synthesis often requires controlled conditions to ensure selectivity and yield, with reaction parameters such as temperature, solvent choice, and reaction time being critical for success.
The molecular formula for 2-phenoxypyrimidine-5-carboxylic acid is . Its structure features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₂O₃ |
| Molecular Weight | 216.19 g/mol |
| IUPAC Name | 2-phenoxypyrimidine-5-carboxylic acid |
| InChI Key | DTKJQDWGSCPDJN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=NC=NC=C2C(=O)O |
The chemical reactivity of 2-phenoxypyrimidine-5-carboxylic acid is influenced by its functional groups:
Key reagents and conditions for these reactions include:
The mechanism of action for 2-phenoxypyrimidine-5-carboxylic acid is an area of ongoing research. Potential pathways include:
Further studies are necessary to elucidate its exact molecular targets and mechanisms within biological systems.
The physical properties of 2-phenoxypyrimidine-5-carboxylic acid include:
Chemical properties include:
Relevant data regarding its stability and reactivity under various conditions remains crucial for its application in research and industry.
2-Phenoxypyrimidine-5-carboxylic acid has several potential applications:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: